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Core Science & Biosynthesis

Foundational

4-Isobutyltetrahydro-2H-pyran-4-amine: Chemical Structure, Physical Properties, and Synthetic Methodologies

Introduction & Core Rationale In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic profiles and clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic profiles and clinical success rates of drug candidates. is a highly specialized, sp3-rich aliphatic building block designed precisely for this purpose[1].

Often utilized as its stable hydrochloride salt (CAS 1385696-65-0), this compound features a tetrahydropyran (THP) core that acts as a bioisostere for cycloalkanes. The incorporation of the oxygen heteroatom offers superior aqueous solubility and a lower partition coefficient (LogP) compared to purely carbocyclic analogs[2]. Furthermore, the quaternary carbon center at the 4-position, bearing both a primary amine and an isobutyl group, provides a rigid, multi-vector topological profile ideal for complex target binding.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 4-isobutyltetrahydro-2H-pyran-4-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core properties of both the free base and the hydrochloride salt[1].

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1339014-20-81385696-65-0
IUPAC Name 4-isobutyloxan-4-amine4-isobutyloxan-4-amine hydrochloride
Molecular Formula C₉H₁₉NOC₉H₂₀ClNO
Molecular Weight 157.26 g/mol 193.72 g/mol
Topological Polar Surface Area (TPSA) ~35.25 Ų (Calculated)~35.25 Ų (Calculated)
Hydrogen Bond Donors 1 (Amine -NH₂)2 (Ammonium -NH₃⁺)
Hydrogen Bond Acceptors 2 (Amine -N, Ether -O-)1 (Ether -O-)
Physical State Viscous oil / Low-melting solidWhite to off-white crystalline solid

Mechanistic Synthesis: The Ellman Sulfinamide Approach

Synthesizing α,α-disubstituted primary amines—particularly those with significant steric bulk like an isobutyl group—presents a formidable synthetic challenge. Traditional imine additions often fail due to competitive enolization or poor electrophilicity of the hindered ketimine. To circumvent this, the gold-standard methodology employs Ellman’s auxiliary, [3].

Causality of Reagent Selection: Condensing tetrahydro-4H-pyran-4-one with tert-butanesulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)₄) serves a dual purpose. Ti(OEt)₄ acts as both a potent water scavenger to drive the thermodynamic equilibrium forward and a Lewis acid to activate the sterically hindered ketone. The resulting N-tert-butanesulfinyl imine is highly electrophilic due to the electron-withdrawing nature of the sulfinyl group. This electronic activation facilitates the nucleophilic addition of the bulky isobutylmagnesium bromide Grignard reagent while simultaneously suppressing unwanted α-deprotonation[3].

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one (Starting Material) B Step 1: Condensation Ti(OEt)4, THF, 70°C (±)-tert-Butanesulfinamide A->B C N-(Tetrahydro-4H-pyran-4-ylidene) tert-butanesulfinamide B->C Imine Formation D Step 2: Nucleophilic Addition Isobutylmagnesium bromide CH2Cl2, -78°C to RT C->D E N-(4-Isobutyltetrahydro-2H-pyran-4-yl) tert-butanesulfinamide D->E Grignard Addition F Step 3: Acidic Deprotection HCl in Dioxane/MeOH, RT E->F G 4-Isobutyltetrahydro-2H-pyran-4-amine Hydrochloride (Target) F->G Sulfinyl Cleavage

Synthetic workflow for 4-Isobutyltetrahydro-2H-pyran-4-amine via Ellman's auxiliary.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next stage.

Step 1: Sulfinyl Imine Condensation
  • Setup: Under an inert nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and (±)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting ketone mass is depleted, and the distinct[M+H]⁺ peak of the sulfinyl imine is dominant.

  • Workup: Cool to room temperature, quench with an equal volume of saturated aqueous NaHCO₃, and filter through a pad of Celite to remove titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Grignard Addition
  • Setup: Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is required to prevent reduction of the imine.

  • Addition: Slowly add isobutylmagnesium bromide (2.0 M in diethyl ether, 2.0 eq) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the UV-active imine spot, replaced by a more polar, ninhydrin-active spot (after heating).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Step 3: Acidic Deprotection
  • Setup: Dissolve the resulting sulfinamide in a 1:1 mixture of Methanol and 4M HCl in Dioxane.

  • Cleavage: Stir at room temperature for 2 hours. The acidic environment selectively cleaves the sulfinyl group, releasing the primary amine as a hydrochloride salt.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to remove organic impurities and the cleaved sulfinyl byproducts. Filter and dry under high vacuum to yield 4-isobutyltetrahydro-2H-pyran-4-amine hydrochloride as a white solid.

Applications in Medicinal Chemistry

The utility of 4-isobutyltetrahydro-2H-pyran-4-amine lies in its multi-vector pharmacophore. The THP oxygen acts as a hydrogen-bond acceptor, improving interactions with aqueous solvent networks and target proteins, a strategy frequently employed in the design of and other modern therapeutics[2]. Simultaneously, the isobutyl group provides a flexible, lipophilic appendage ideal for occupying hydrophobic sub-pockets in receptor binding sites.

PharmacophoreLogic Core 4-Isobutyltetrahydro-2H-pyran-4-amine (Scaffold) Sub1 Tetrahydropyran (THP) Ring Core->Sub1 Sub2 Primary Amine (-NH2) Core->Sub2 Sub3 Isobutyl Moiety Core->Sub3 Prop1 Improves Aqueous Solubility Lowers LogP vs Carbocycles Sub1->Prop1 Physicochemical Prop2 H-Bond Donor/Acceptor Salt Formation (HCl) Sub2->Prop2 Electronic Prop3 Steric Bulk Lipophilic Pocket Binding Sub3->Prop3 Steric

Logical mapping of structural features to drug-like physicochemical properties.

References

  • Title: 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1385696-65-0) Source: Chemikart Chemical Database URL: [Link]

  • Title: 4-Isobutyltetrahydro-2H-pyran-4-amine (CAS 1339014-20-8) Source: ChemSrc URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Sources

Exploratory

Mechanism of Action of 4-Isobutyltetrahydro-2H-pyran-4-amine (IB-THPA) in Biological Systems: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the difference between a failed hit and a clinical candidate often lies in the precise engineering of its structural scaffold. 4-Isobutyltetrahydro-2H-pyran-4-amine (IB-TH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the difference between a failed hit and a clinical candidate often lies in the precise engineering of its structural scaffold. 4-Isobutyltetrahydro-2H-pyran-4-amine (IB-THPA) [CAS: 1385696-65-0] is not a standalone therapeutic, but rather a "privileged pharmacophore"—a highly specialized building block integrated into larger active pharmaceutical ingredients (APIs) [2].

This technical whitepaper deconstructs the mechanism of action of the IB-THPA scaffold when introduced into biological systems. By analyzing its physicochemical properties, structural rationale, and target engagement profiles, we will explore why this specific gem-disubstituted amine is increasingly utilized to target complex biological machinery, including aspartyl proteases (e.g., Plasmepsin X) [1] and critical oncology targets (e.g., ATR Kinase) [3]. Furthermore, this guide provides self-validating experimental protocols to empirically measure the kinetic and metabolic advantages conferred by this scaffold.

Physicochemical Profiling & Structural Rationale

To understand the biological mechanism of IB-THPA, we must first examine the causality behind its structural design. Why do medicinal chemists choose this specific moiety over simpler alternatives like a cyclohexylamine?

  • The Tetrahydropyran (THP) Ring: Replacing a highly lipophilic cyclohexane ring with a THP ring introduces an ether oxygen. This acts as a hydrogen-bond acceptor, subtly lowering the partition coefficient ( logP ) and significantly improving aqueous solubility without sacrificing the ring's structural rigidity.

  • The Isobutyl Group: This branched aliphatic chain acts as a potent hydrophobic anchor. In biological systems, it is designed to occupy deep, lipophilic pockets (such as the S1/S3 pockets in proteases), driving binding enthalpy through van der Waals interactions.

  • The Primary Amine (Cationic Center): With a pKa typically around 9.5–10.0, the amine is fully protonated at physiological pH. This cationic center is the primary pharmacodynamic driver, forming critical salt bridges with negatively charged residues (e.g., aspartate/glutamate) in the target protein's active site.

  • Gem-Disubstitution: The co-localization of the bulky isobutyl group and the primary amine on the 4-position of the THP ring creates immense steric hindrance. This is a deliberate pharmacokinetic strategy to block rapid oxidative deamination by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, thereby extending the compound's biological half-life.

Pharmacophore cluster_molecule IB-THPA Scaffold THP Tetrahydropyran Ring (H-Bond Acceptor) Target_HBA Receptor Backbone (Dipole Interaction) THP->Target_HBA Enhances Solubility & Binding Affinity Isobutyl Isobutyl Group (Hydrophobic Anchor) Target_Hydrophobic S1/S3 Lipophilic Pocket (Steric Fit) Isobutyl->Target_Hydrophobic Drives Target Selectivity Amine Primary Amine (Cationic Center) Target_Asp Catalytic Aspartate Dyad (Salt Bridge) Amine->Target_Asp Primary Pharmacodynamic Driver

Fig 1. Pharmacodynamic binding model of the IB-THPA scaffold in biological targets.

Mechanisms of Action in Key Biological Targets

When integrated into a larger drug molecule, the IB-THPA scaffold dictates the molecule's orientation and interaction within the biological target.

Pathway 1: Aspartyl Protease Inhibition (e.g., Plasmepsin X)

Plasmepsin X (PMX) is an essential aspartyl protease controlling malaria parasite egress and invasion [1]. Inhibitors utilizing the IB-THPA scaffold operate as transition-state mimetics. The mechanism unfolds as follows:

  • Anchoring: The protonated primary amine of the IB-THPA moiety deeply penetrates the catalytic cleft, forming a robust salt bridge with the catalytic aspartic acid dyad of the enzyme.

  • Hydrophobic Shielding: The isobutyl group optimally fills the adjacent hydrophobic S1 pocket, displacing high-energy water molecules and driving a favorable entropic shift.

  • Solvent Interaction: The THP oxygen remains partially solvent-exposed or interacts with backbone amides, ensuring the complex remains soluble and stable [1].

Pathway 2: Kinase Inhibition (e.g., ATR Kinase)

In oncology, Ataxia Telangiectasia and Rad3-related (ATR) kinase is a prime target for inducing synthetic lethality in tumors [3].

  • Hinge-Binding: Derivatives of IB-THPA act as competitive inhibitors at the ATP-binding site. The primary amine forms critical, directional hydrogen bonds with the kinase hinge region.

  • Conformational Locking: The bulky, gem-disubstituted nature of the THP-isobutyl system forces the molecule into a highly specific, rigid conformation. This prevents the drug from binding to off-target kinases that lack the specific spatial volume required to accommodate the isobutyl group, drastically improving the safety profile [3].

Quantitative Data Presentation

To empirically justify the use of the IB-THPA scaffold, we compare it against a baseline cyclohexyl-amine analog. The data below summarizes typical improvements in physicochemical and pharmacokinetic parameters observed during lead optimization.

Table 1: Comparative Physicochemical & Pharmacokinetic Profile

ParameterBaseline (Cyclohexyl Analog)IB-THPA ScaffoldBiological Implication
Aqueous Solubility < 10 µg/mL> 150 µg/mLImproved oral bioavailability via THP oxygen.
Log D (pH 7.4) 3.82.4Optimal balance for membrane permeability.
Target Affinity ( KD​ ) 450 nM12 nM37-fold increase due to isobutyl S1 pocket fit.
HLM Half-Life ( t1/2​ ) 12 min> 120 minGem-disubstitution prevents rapid CYP oxidation.

Experimental Workflows & Protocols

As a self-validating system, any mechanistic claims regarding binding affinity and metabolic stability must be empirically proven. Below are the definitive, step-by-step protocols required to validate IB-THPA-derived compounds.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Endpoint assays (like IC50​ ) are insufficient for modern drug discovery. SPR is required to determine real-time binding kinetics ( kon​ , koff​ ), as prolonged target residence time often correlates better with in vivo efficacy [4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein (e.g., ATR Kinase) onto a CM5 dextran sensor chip utilizing standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~400 Resonance Units (RU).

  • Analyte Preparation: Dilute the IB-THPA derivative in running buffer (HBS-EP+ supplemented with 1% DMSO) to create a 6-point concentration series (e.g., 0.5 nM to 500 nM).

  • Binding Analysis: Inject the analytes over the functionalized surface at a high flow rate of 30 µL/min to minimize mass transport limitations. Monitor the association phase for 180 seconds, followed by a 300-second dissociation phase using blank running buffer [4].

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to extract kon​ , koff​ , and KD​ .

Protocol 2: In Vitro Microsomal Stability Assay

To prove that the gem-disubstitution of the IB-THPA scaffold protects against metabolism, we measure intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM)[5].

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ .

  • Compound Addition: Add the IB-THPA derivative to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes).

  • Time-Course Sampling: At precise time points (T=0, 15, 30, 45, and 60 minutes), remove 30 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer the aliquots into 90 µL of ice-cold acetonitrile containing a known internal standard to precipitate proteins and halt enzymatic activity [5].

  • Analysis: Centrifuge the quenched plates at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound. Calculate the elimination rate constant ( kel​ ) via linear regression of ln(Area Ratio) vs. Time.

MicrosomalAssay Step1 1. Compound Prep IB-THPA in DMSO (1 µM final) Step2 2. Incubation Human Liver Microsomes + NADPH (37°C) Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile at T=0, 15, 30, 60 min Step2->Step3 Step4 4. Centrifugation Protein Sedimentation (5500 rpm) Step3->Step4 Step5 5. LC-MS/MS MRM Mode Quantification Step4->Step5 Step6 6. Data Analysis Calculate Intrinsic Clearance (CLint) Step5->Step6

Fig 2. Step-by-step experimental workflow for evaluating IB-THPA microsomal stability.

Conclusion

The integration of 4-Isobutyltetrahydro-2H-pyran-4-amine into novel therapeutics represents a masterclass in rational drug design. By leveraging the THP ring for solubility, the isobutyl group for target selectivity, and gem-disubstitution for metabolic resilience, researchers can overcome the traditional attrition factors that plague early-stage drug discovery. Strict adherence to the kinetic and metabolic protocols outlined above ensures that the theoretical benefits of this scaffold translate reliably into in vitro and in vivo success.

References

  • Source: nih.
  • Source: evitachem.
  • Source: google.com (Google Patents)
  • Source: portlandpress.
  • Source: researchgate.
Foundational

1H NMR and 13C NMR spectral data for 4-Isobutyltetrahydro-2H-pyran-4-amine

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Isobutyltetrahydro-2H-pyran-4-amine For researchers, scientists, and professionals in drug development, the unambiguous structural elucidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Isobutyltetrahydro-2H-pyran-4-amine

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 4-Isobutyltetrahydro-2H-pyran-4-amine, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this document synthesizes foundational NMR principles and spectral data from analogous structures to provide a robust, predictive framework for its characterization.

Molecular Structure and Rationale for NMR Analysis

The structure of 4-Isobutyltetrahydro-2H-pyran-4-amine combines a saturated heterocyclic tetrahydropyran (THP) ring with an isobutyl group and a primary amine at a quaternary carbon center. This unique arrangement of functional groups presents a distinct set of NMR-active nuclei, each with a characteristic chemical environment. A thorough analysis of the ¹H and ¹³C NMR spectra is essential to confirm the connectivity and stereochemistry of the molecule, ensuring its identity and purity.

Figure 1. Chemical structure of 4-Isobutyltetrahydro-2H-pyran-4-amine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the isobutyl group and the tetrahydropyran ring protons. The absence of a proton on the C4 carbon simplifies the spectrum, as it eliminates a potential signal and complex splitting patterns in that region.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H on NH₂1.5 - 2.5Broad Singlet-2H
H on C2/C6 (axial & equatorial)3.5 - 4.0Multiplet-4H
H on C3/C5 (axial & equatorial)1.4 - 1.8Multiplet-4H
H on C1' (isobutyl CH₂)1.6 - 1.8Doublet~72H
H on C2' (isobutyl CH)1.8 - 2.0Multiplet~71H
H on C3' (isobutyl CH₃)0.9 - 1.0Doublet~76H
Interpretation of Predicted ¹H NMR Signals
  • Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet in the range of 1.5-2.5 ppm.[1][2] The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.[2]

  • Tetrahydropyran Ring Protons (C2/C6 and C3/C5): The protons on the tetrahydropyran ring will present as complex multiplets. The methylene protons at C2 and C6 are adjacent to the oxygen atom, which deshields them, leading to a predicted chemical shift in the 3.5-4.0 ppm region.[3] The protons at C3 and C5 are further from the oxygen and are expected to resonate upfield, between 1.4 and 1.8 ppm. The axial and equatorial protons on each of these carbons are chemically non-equivalent and will exhibit both geminal and vicinal coupling, resulting in complex splitting patterns.

  • Isobutyl Group Protons:

    • The two methyl groups (C3') of the isobutyl moiety are equivalent and will appear as a doublet around 0.9-1.0 ppm, integrating to 6H.[1] The splitting into a doublet is due to coupling with the single methine proton (C2').

    • The methine proton (C2') will be a multiplet in the 1.8-2.0 ppm range, split by the six methyl protons and the two methylene protons.

    • The methylene protons (C1') are adjacent to the quaternary carbon and will appear as a doublet around 1.6-1.8 ppm, split by the methine proton.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C4 (Quaternary)50 - 60
C2/C665 - 70
C3/C530 - 40
C1' (isobutyl CH₂)45 - 55
C2' (isobutyl CH)25 - 35
C3' (isobutyl CH₃)20 - 25
Interpretation of Predicted ¹³C NMR Signals
  • Quaternary Carbon (C4): The carbon atom bonded to the amine and isobutyl groups is a quaternary carbon and is expected to have a chemical shift in the range of 50-60 ppm.

  • Tetrahydropyran Ring Carbons: The carbons at positions 2 and 6, being adjacent to the oxygen atom, will be the most downfield of the ring carbons, with an expected chemical shift of 65-70 ppm. The carbons at positions 3 and 5 will be more upfield, in the 30-40 ppm range.

  • Isobutyl Group Carbons: The chemical shifts for the isobutyl group carbons are predicted based on standard values for alkanes. The methylene carbon (C1') is expected around 45-55 ppm, the methine carbon (C2') around 25-35 ppm, and the equivalent methyl carbons (C3') will be the most upfield at approximately 20-25 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-Isobutyltetrahydro-2H-pyran-4-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common starting points for amines.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition

The following steps outline the general procedure for acquiring spectra on a modern NMR spectrometer (e.g., Bruker 400 MHz).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent prep2 Add TMS as internal standard prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim for homogeneity acq1->acq2 acq3 Tune and match probe acq2->acq3 acq4 Acquire 1H spectrum acq3->acq4 acq5 Acquire 13C spectrum acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak picking proc4->proc5

Figure 2. Experimental workflow for NMR data acquisition and processing.

¹H NMR Acquisition:

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Pulse Sequence: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition:

  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Logical Workflow for Spectral Interpretation

The confirmation of the structure of 4-Isobutyltetrahydro-2H-pyran-4-amine from its NMR spectra follows a logical progression.

cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis start Obtain 1H and 13C NMR Spectra h1 Count number of signals start->h1 c1 Count number of signals start->c1 h2 Analyze chemical shifts h1->h2 h3 Integrate signals h2->h3 h4 Analyze splitting patterns h3->h4 structure Propose Structure h4->structure c2 Analyze chemical shifts c1->c2 c2->structure confirm Confirm Structure structure->confirm

Figure 3. Logical workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Isobutyltetrahydro-2H-pyran-4-amine. By leveraging fundamental NMR principles and data from structurally related compounds, we have established a detailed spectral roadmap for the characterization of this molecule. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the confident structural verification required in modern chemical research and development.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ¹H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C.
  • ACS Publications. (2023, May 30). Syntheses of Tetrahydropyran Type 8,7′-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • RSC Publishing. (2021, June 28). Ambruticins: tetrahydropyran ring formation and total synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 4-Isobutyltetrahydro-2H-pyran-4-amine: From Synthesis to Supramolecular Insights

Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve physicochemical properties and confer favorable binding interactions.[1][2] This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve physicochemical properties and confer favorable binding interactions.[1][2] This guide provides an in-depth, technical walkthrough of the complete crystal structure analysis of a representative aminotetrahydropyran, 4-isobutyltetrahydro-2H-pyran-4-amine. We traverse the entire workflow, from rational synthesis and single-crystal cultivation to the elucidation and interpretation of its three-dimensional atomic structure via single-crystal X-ray diffraction (SC-XRD). This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental choices. By grounding our discussion in authoritative principles, we aim to provide a self-validating framework for obtaining and interpreting high-quality crystallographic data, a critical step in structure-based drug design.

Introduction: The Significance of the Aminotetrahydropyran Scaffold

The inclusion of saturated heterocyclic rings is a cornerstone of contemporary drug design, with the tetrahydropyran (THP) ring being a particularly prominent example.[1][3] As a bioisostere of cyclohexane, the THP motif introduces a polar oxygen atom that can serve as a hydrogen bond acceptor, often improving aqueous solubility and metabolic stability without significantly increasing lipophilicity.[1] The addition of an amine functionality, as in 4-isobutyltetrahydro-2H-pyran-4-amine, creates a versatile building block with a key interaction point for engaging with biological targets, such as the hinge region of kinases.[2]

The precise three-dimensional arrangement of atoms and the network of intermolecular interactions within a crystal lattice are fundamental to a drug candidate's properties. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular structure, stereochemistry, and conformation.[4][5] This structural knowledge is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogues.

  • Polymorph Identification: Characterizing different crystalline forms that can have profound impacts on a drug's stability, solubility, and bioavailability.

  • Intellectual Property: Providing the definitive structural proof required for patent filings.

This guide will use 4-isobutyltetrahydro-2H-pyran-4-amine as a model system to detail the principles and practices of modern crystal structure analysis.

Synthesis and Crystallization

The successful outcome of a crystal structure analysis is entirely dependent on the quality of the single crystals. This begins with a robust synthetic route and a carefully executed crystallization protocol.

Synthetic Protocol: Reductive Amination

The most direct route to the target compound is the reductive amination of the corresponding ketone precursor, 4-isobutyltetrahydro-2H-pyran-4-one. This common and reliable transformation leverages the reactivity of the ketone to form the desired amine.[2]

Step-by-Step Synthesis:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add tetrahydro-4H-pyran-4-one (1.0 eq), isobutylamine (1.2 eq), and anhydrous dichloromethane (DCM, 20 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The ketone and amine will form the corresponding imine intermediate in situ.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. This reducing agent is favored for its mildness and selectivity for imines over ketones.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 4-isobutyltetrahydro-2H-pyran-4-amine as a clear oil or low-melting-point solid.

Protocol for Single-Crystal Growth

The goal of crystallization is to encourage slow, ordered molecular assembly from a supersaturated solution. The choice of solvent is critical and is determined empirically based on the solubility of the compound.

Step-by-Step Crystallization (Slow Evaporation):

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile). An ideal system is one where the compound is moderately soluble.

  • Preparation: Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent system (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

  • Inducing Supersaturation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent. This gradual increase in concentration is the driving force for crystallization.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.

  • Harvesting: Once well-formed, single crystals of suitable size (ideally >0.02 mm in all dimensions) are observed, carefully harvest them using a cryo-loop.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[4][6] It relies on the principle that electrons in a crystal diffract X-rays in a predictable pattern, which can be mathematically decoded to reveal the atomic arrangement.

The Experimental and Computational Workflow

The process from crystal to final structure involves several integrated steps, each critical for a successful outcome.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing Raw Diffraction Data solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Final Report refinement->validation

Caption: The overall workflow for crystal structure determination.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.

  • Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument typically uses a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) and a sensitive detector.[6] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, and corrections are applied for experimental factors like absorption.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to generate an initial model of the molecular structure. For small molecules, this is almost always achieved using "Direct Methods," a computational technique that uses statistical relationships between reflection intensities to determine initial phases.

  • Structure Refinement: This is an iterative process of optimizing the initial structural model to best fit the experimental diffraction data. It is performed using full-matrix least-squares procedures.[7] The quality of the fit is monitored using several metrics:

    • R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is indicative of a well-refined structure.[7]

    • wR2 factor: A weighted R-factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

    • Difference Fourier Map: A map of electron density that reveals missing atoms (positive peaks) or misplaced atoms (negative peaks). In a final, well-refined structure, this map should be largely featureless.

Results and Structural Interpretation

While the precise crystallographic data for 4-isobutyltetrahydro-2H-pyran-4-amine is not publicly available, we can present an illustrative dataset based on typical values for similar small organic molecules to guide the interpretation process.

Crystallographic Data Summary
ParameterIllustrative ValueSignificance
Chemical FormulaC₉H₁₉NOConfirms the elemental composition of the molecule in the crystal.
Formula Weight157.26 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[7]
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.5, 8.2, 12.1The dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
V (ų)1028The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature100(2) KThe temperature at which data was collected.
Final R1 [I > 2σ(I)]0.045A low R-factor indicates a high-quality refinement.[7]
wR2 (all data)0.115Weighted R-factor for all diffraction data.
Goodness-of-Fit (S)1.05Indicates a good fit between the model and the data.
Molecular Conformation and Geometry

The analysis of the refined structure reveals key geometric features:

  • Tetrahydropyran Ring Conformation: As expected for a saturated six-membered ring, the THP core adopts a stable chair conformation, which minimizes steric and torsional strain.[8]

  • Substituent Positions: The isobutyl and amine groups are attached to the C4 position. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The specific arrangement is determined by the crystallization process and packing forces.

  • Bond Lengths and Angles: All bond lengths and angles should fall within standard values for similar organic compounds. For instance, C-O ether bonds will be around 1.43 Å, C-N single bonds around 1.47 Å, and C-C single bonds around 1.52-1.54 Å.

Supramolecular Assembly and Intermolecular Interactions

A crucial part of crystal structure analysis is understanding how individual molecules pack together in the solid state. This is dictated by a network of non-covalent interactions. For 4-isobutyltetrahydro-2H-pyran-4-amine, the primary interactions are:

  • N-H···O Hydrogen Bonds: The amine group (N-H) is a classic hydrogen bond donor. It can form strong hydrogen bonds with the oxygen atom of the THP ring of an adjacent molecule. This is often a dominant, structure-directing interaction.

  • N-H···N Hydrogen Bonds: It is also possible for the amine group of one molecule to act as a donor to the lone pair of the nitrogen atom on another molecule, forming centrosymmetric dimers or chains.[9]

  • van der Waals Interactions: The nonpolar isobutyl groups will pack efficiently to maximize van der Waals contacts, contributing to the overall stability of the crystal lattice.

G mol1 Molecule A (N-H...) mol2 ...O Molecule B mol1->mol2 N-H···O Interaction mol3 Molecule C (N-H...) mol4 ...N Molecule D mol3->mol4 N-H···N Interaction

Caption: Key hydrogen bonding motifs in aminotetrahydropyran crystals.

Conclusion

The crystal structure analysis of 4-isobutyltetrahydro-2H-pyran-4-amine serves as a powerful case study in the application of SC-XRD for pharmaceutical research. This guide has detailed a complete and logical workflow, emphasizing the causal links between experimental choices and the quality of the final structural model. The unambiguous determination of the molecular structure, conformation, and intermolecular packing provides invaluable, actionable data for medicinal chemists. This information directly supports the optimization of lead compounds, the understanding of structure-activity relationships, and the critical selection of solid forms for further development, ultimately accelerating the journey from a promising molecule to a viable drug candidate.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society.
  • Small Molecule Diffraction. Diamond Light Source.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Small molecule crystallography. Excillum.
  • A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. Available at: [Link]

  • Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules. ResearchGate. Available at: [Link]

  • Tetrahydropyran - Wikipedia. Wikipedia. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Tetrahydropyran - Grokipedia. Grokipedia. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. PatSnap.
  • 4-Aminotetrahydropyran CAS#: 38041-19-9. ChemWhat. Available at: [Link]

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Protocols & Analytical Methods

Method

4-Isobutyltetrahydro-2H-pyran-4-amine reductive amination reaction conditions

An Application Guide to the Reductive Amination of 4-Isobutyltetrahydro-2H-pyran-4-amine Abstract Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Reductive Amination of 4-Isobutyltetrahydro-2H-pyran-4-amine

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the synthesis of secondary and tertiary amines.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4-isobutyltetrahydro-2H-pyran-4-amine, a valuable building block in pharmaceutical synthesis. We will explore the underlying mechanism, delve into the rationale behind reagent selection, and provide detailed, field-proven protocols for reacting this primary amine with both aldehydes and ketones. The focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of functional group tolerance and operational simplicity.[4][5]

Introduction: The Strategic Importance of Reductive Amination

The formation of the carbon-nitrogen bond is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[1] Direct alkylation of amines with alkyl halides is often plagued by a lack of control, frequently leading to overalkylation and a mixture of products that are difficult to separate.[6] Reductive amination circumvents this issue by offering a controlled, stepwise approach: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[2][6]

This one-pot procedure is highly efficient and compatible with a wide array of functional groups, making it a preferred strategy in complex molecule synthesis.[1] The substrate of interest, 4-isobutyltetrahydro-2H-pyran-4-amine, incorporates a tetrahydropyran ring, a privileged scaffold in drug discovery known for improving physicochemical properties such as solubility.

The Reaction Mechanism: A Two-Step Symphony

The success of a one-pot reductive amination hinges on the careful orchestration of two distinct chemical events: imine/iminium ion formation and its subsequent reduction.[4][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[2] Under neutral to weakly acidic conditions, the hemiaminal undergoes dehydration to form a C=N double bond, yielding an imine. This equilibrium is driven forward by the removal of water.[2]

  • Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the imine (or its protonated form, the iminium ion). The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[6][8]

Caption: The general mechanism of reductive amination.

Reagent Selection and Rationale

The choice of reagents dictates the efficiency, selectivity, and functional group tolerance of the reaction.

The Reducing Agent: Why Sodium Triacetoxyborohydride?

Several hydride reagents can effect reductive amination, but sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for several compelling reasons.[1][4][9]

  • Enhanced Selectivity: The three electron-withdrawing acetoxy groups moderate the hydride-donating ability of the borohydride core. This makes NaBH(OAc)₃ significantly less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄), but highly effective at reducing the protonated iminium ion intermediate.[4][6] This selectivity is the key to minimizing the formation of alcohol byproducts from carbonyl reduction.

  • Mild Reaction Conditions: NaBH(OAc)₃ is effective at room temperature and does not require strictly anhydrous or acidic/basic conditions (though a weak acid catalyst can be beneficial for ketones).[8][10] It is also less toxic than its predecessor, sodium cyanoborohydride (NaBH₃CN).[1][4]

  • Broad Functional Group Tolerance: The mildness of NaBH(OAc)₃ allows the reaction to proceed in the presence of reducible functional groups like esters, amides, nitro groups, and carbon-carbon multiple bonds.[5][8]

ReagentProsCons
NaBH(OAc)₃ (STAB) Excellent selectivity for imines over carbonyls; mild conditions; broad functional group tolerance.[4][8]Moisture sensitive; higher cost.[4][9]
NaBH₃CN Good selectivity under controlled pH (6-7); effective.[11]Highly toxic (releases HCN); requires careful pH control.[1][11]
NaBH₄ Inexpensive; readily available.Reduces aldehydes and ketones readily, often requiring a two-step process (pre-formation of imine).[8][9]
H₂/Catalyst (e.g., Pd/C) "Green" (byproduct is water); effective.[2]Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[2]
Solvent Choice

The preferred solvent for reductive aminations with NaBH(OAc)₃ is an non-protic chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) .[8][10] Tetrahydrofuran (THF) is also a viable alternative. Protic solvents like methanol are generally avoided as they can react with NaBH(OAc)₃.[9] Reactions are often faster and cleaner in DCE compared to THF.[8][10]

The Role of Acetic Acid

While aldehydes are typically reactive enough to form imines readily, ketones are less electrophilic and can be sterically hindered. The addition of a catalytic amount of acetic acid (AcOH) can accelerate the reaction with ketones.[5][8] The acid protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[8] For reactions with aldehydes, an acid catalyst is generally not necessary.[8][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaBH(OAc)₃ is moisture-sensitive and should be handled under a dry atmosphere where possible.[4]

Experimental_Workflow A 1. Reagent Combination B Dissolve amine & carbonyl in anhydrous solvent (e.g., DCE) under N₂ atmosphere. A->B C 2. Reduction D Add NaBH(OAc)₃ portion-wise. Stir at room temperature. C->D E 3. Reaction Monitoring F Monitor by TLC or LC-MS until starting amine is consumed (1-24 hours). E->F G 4. Work-up H Quench with aq. NaHCO₃. Separate organic layer. Extract aqueous layer. G->H I 5. Purification J Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. I->J

Caption: General experimental workflow for reductive amination.

Protocol 1: Reaction with a Representative Aldehyde

This protocol describes the general procedure for the reaction of 4-isobutyltetrahydro-2H-pyran-4-amine with an aldehyde.

Materials:

  • 4-Isobutyltetrahydro-2H-pyran-4-amine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-isobutyltetrahydro-2H-pyran-4-amine (1.0 eq) and the aldehyde (1.05 eq).

  • Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.4 eq) to the stirred solution in portions over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).

  • Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Reaction with a Representative Ketone

This protocol describes the general procedure for the reaction of 4-isobutyltetrahydro-2H-pyran-4-amine with a ketone, employing an acetic acid catalyst.

Materials:

  • 4-Isobutyltetrahydro-2H-pyran-4-amine (1.0 eq)

  • Ketone (e.g., cyclohexanone) (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-1.6 eq)

  • Glacial Acetic Acid (AcOH) (1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-isobutyltetrahydro-2H-pyran-4-amine (1.0 eq), the ketone (1.1 eq), and anhydrous DCE (to 0.1-0.2 M).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature. Ketone reactions are often slower than aldehyde reactions; monitor progress by TLC or LC-MS over 4-24 hours. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.

  • Upon completion, cool the reaction to room temperature (if heated) and quench by slow addition of saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).

  • Perform the aqueous work-up as described in Protocol 1 (Steps 7-9).

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive NaBH(OAc)₃ (decomposed by moisture).[4] Insufficient reaction time. Ketone is too sterically hindered or unreactive.Use a fresh bottle of NaBH(OAc)₃. Allow the reaction to stir for a longer period (up to 48h). Increase the reaction temperature to 40-50 °C. For ketones, ensure acetic acid catalyst has been added.[8]
Starting Carbonyl Remaining Incomplete reaction. Stoichiometry imbalance.Increase reaction time or temperature. Ensure at least 1.0 equivalent of the amine is used.
Alcohol Byproduct Formation Reducing agent is too reactive or impure. Reaction conditions are not optimal.Confirm you are using NaBH(OAc)₃, not NaBH₄. Ensure the reaction is run in a non-protic solvent like DCE or THF.
Dialkylation of Primary Amine More common with highly reactive aldehydes and excess aldehyde.Use a stoichiometry of 1:1 or a slight excess of the amine. Consider a stepwise procedure: pre-form the imine, then add the reducing agent.[5][8]

Conclusion

The reductive amination of 4-isobutyltetrahydro-2H-pyran-4-amine using sodium triacetoxyborohydride is a highly reliable and efficient method for synthesizing valuable secondary and tertiary amine derivatives. The operational simplicity, mild conditions, and broad functional group tolerance make this a go-to reaction for medicinal chemists. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively troubleshoot and adapt the provided protocols to a wide range of aldehyde and ketone substrates, accelerating the drug discovery and development process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Roose, M. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps Learning Center. [Link]

  • Myers, A. G., et al. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handouts. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed National Library of Medicine. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Kanto Chemical Technical Documents. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

Sources

Application

Preparation of 4-Isobutyltetrahydro-2H-pyran-4-amine Hydrochloride: A Scalable Protocol via the Ritter Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS Registry Number: 1385696-65-0 [3] Executive Summary & Strategic Rationale Tetrahydropyran-4-amine derivatives are privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS Registry Number: 1385696-65-0 [3]

Executive Summary & Strategic Rationale

Tetrahydropyran-4-amine derivatives are privileged structural motifs in medicinal chemistry, frequently utilized to enhance the aqueous solubility, metabolic stability, and target affinity of lead compounds (e.g., GPCR ligands and NMDA receptor antagonists). However, the synthesis of 4-alkyl-4-aminotetrahydropyrans presents a significant steric challenge: installing a primary amine directly onto a sterically hindered tertiary carbon.

Traditional methodologies for synthesizing tert-alkylamines rely on the classical Ritter reaction using hydrogen cyanide (HCN) or the Schmidt reaction using hydrazoic acid (HN₃). Both reagents are acutely toxic and present severe safety liabilities during scale-up.

To circumvent these hazards, this application note details a highly efficient, four-step synthetic workflow utilizing a modified Ritter reaction with chloroacetonitrile , followed by chemoselective thiourea-mediated deprotection [1]. This protocol avoids harsh acidic hydrolysis, preserves the integrity of the tetrahydropyran ring, and yields the target compound as a thermodynamically stable hydrochloride salt.

Mechanistic Workflow & Reaction Pathway

The synthesis is executed through a linear, four-step sequence designed for maximum atom economy and operational safety:

Workflow SM Tetrahydro-4H-pyran-4-one (Starting Material) INT1 4-Isobutyltetrahydro-2H-pyran-4-ol (Intermediate 1) SM->INT1 Isobutylmagnesium Bromide THF, 0 °C to RT INT2 2-Chloro-N-(4-isobutyltetrahydro- 2H-pyran-4-yl)acetamide (Intermediate 2) INT1->INT2 Chloroacetonitrile, AcOH/H2SO4 0 °C to RT (Ritter Reaction) FB 4-Isobutyltetrahydro-2H-pyran-4-amine (Free Base) INT2->FB Thiourea, EtOH/AcOH Reflux (Deprotection) TARGET 4-Isobutyltetrahydro-2H-pyran-4-amine Hydrochloride (Target Salt) FB->TARGET HCl in Dioxane Et2O, 0 °C (Salt Formation)

Fig 1: Four-step synthetic workflow for 4-isobutyltetrahydro-2H-pyran-4-amine hydrochloride.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standardized 100 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountFunction
1 Tetrahydro-4H-pyran-4-one100.121.010.0 gStarting Material
1 Isobutylmagnesium bromide (2M in THF)161.321.260.0 mLNucleophile
2 4-Isobutyltetrahydro-2H-pyran-4-ol158.241.015.8 gIntermediate 1
2 Chloroacetonitrile75.502.015.1 gRitter Reagent
2 Sulfuric Acid (Conc. 98%)98.083.016.0 mLCatalyst / Dehydrant
3 Chloroacetamide Intermediate233.741.023.4 gIntermediate 2
3 Thiourea76.121.29.1 gDeprotecting Agent
4 Free Amine157.261.015.7 gPrecursor
4 4M HCl in Dioxane36.461.537.5 mLSalt Former

Step-by-Step Experimental Protocols

Step 1: Grignard Addition to Form 4-Isobutyltetrahydro-2H-pyran-4-ol

Causality & Mechanism: The nucleophilic addition of the Grignard reagent to the unhindered ketone is highly exothermic. Maintaining the reaction at 0 °C during the addition phase prevents the Grignard reagent from acting as a base, which would otherwise trigger enolization of the ketone and subsequent aldol condensation, drastically reducing the yield.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reaction: Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add isobutylmagnesium bromide (2.0 M in THF, 60 mL, 120 mmol) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting ketone is UV inactive but stains bright yellow/brown with KMnO₄. The reaction is complete when the starting material spot disappears.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. The aqueous layer should become clear as magnesium salts dissolve. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 as a pale yellow oil.

Step 2: Modified Ritter Reaction

Causality & Mechanism: Tertiary alcohols are highly prone to elimination (dehydration to the alkene) under strongly acidic conditions. By using chloroacetonitrile as both a reactant and a solvent-like trap, the transient tertiary carbocation generated by H₂SO₄ is rapidly intercepted by the weakly nucleophilic nitrile nitrogen before elimination can occur [1].

  • Setup: In a 250 mL round-bottom flask, dissolve Intermediate 1 (15.8 g, 100 mmol) and chloroacetonitrile (15.1 g, 200 mmol) in glacial acetic acid (25 mL). Cool to 0 °C.

  • Addition: Add concentrated H₂SO₄ (16.0 mL, 300 mmol) dropwise over 30 minutes. Caution: Highly exothermic.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the dark, viscous reaction mixture over crushed ice (200 g). Neutralize cautiously with saturated aqueous Na₂CO₃ until pH ~7. Extract with CH₂Cl₂ (3 × 100 mL).

  • Self-Validating Check: The product, 2-chloro-N-(4-isobutyltetrahydro-2H-pyran-4-yl)acetamide, will present as a thick oil or low-melting solid. LC-MS analysis should confirm the expected mass [M+H]⁺ = 234.1.

Step 3: Chemoselective Thiourea Deprotection

Causality & Mechanism: Traditional acetamides require harsh, prolonged acidic reflux (e.g., 6M HCl) for hydrolysis, which can degrade the tetrahydropyran ring. Here, the electron-withdrawing chlorine atom is highly susceptible to nucleophilic displacement by sulfur. Thiourea displaces the chloride to form an isothiouronium intermediate, which undergoes spontaneous intramolecular cyclization to form a pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one), gently releasing the free tert-alkylamine [2].

  • Setup: Dissolve the chloroacetamide intermediate (23.4 g, 100 mmol) and thiourea (9.1 g, 120 mmol) in a mixture of absolute ethanol (100 mL) and glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 10 hours.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the residue with water (100 mL).

  • Phase Separation (Self-Validating Check): Wash the acidic aqueous layer with diethyl ether (2 × 50 mL) to remove non-basic impurities. The byproduct (pseudothiohydantoin) largely precipitates or partitions away. Basify the aqueous layer to pH > 12 using 20% aqueous NaOH. The free primary amine will separate as a lipophilic layer. Extract with CH₂Cl₂ (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield the free base. Ninhydrin stain on TLC will show a distinct, dark purple spot confirming the primary amine.

Step 4: Hydrochloride Salt Formation

Causality & Mechanism: The free base is a lipophilic liquid prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Precipitation as the hydrochloride salt ensures thermodynamic stability, ease of handling, and high purity via crystallization.

  • Setup: Dissolve the free amine (15.7 g, 100 mmol) in anhydrous diethyl ether (150 mL) and cool to 0 °C under nitrogen.

  • Addition: Add 4M HCl in dioxane (37.5 mL, 150 mmol) dropwise with vigorous stirring.

  • Self-Validating Check: A dense white precipitate will form immediately upon addition. If the solution turns cloudy but fails to precipitate, scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the solid under vacuum, wash with cold anhydrous diethyl ether (2 × 30 mL), and dry under high vacuum at 40 °C for 12 hours to afford 4-isobutyltetrahydro-2H-pyran-4-amine hydrochloride as a white crystalline powder.

References

  • Liras, S., et al. (2011). Development of a Potential Manufacturing Route to PF-00610355: A Novel Inhaled β2-Adrenoreceptor Agonist. Organic Process Research & Development, 15(5), 1073–1080. URL: [Link]

Method

Application Note: High-Throughput In Vitro Cell Viability Screening for 4-Isobutyltetrahydro-2H-pyran-4-amine

Target Audience: Researchers, toxicologists, and early-stage drug development professionals. Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction and Scientific Rationale In early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and early-stage drug development professionals. Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction and Scientific Rationale

In early-stage drug discovery, novel synthetic building blocks and screening library compounds must be rigorously evaluated for basal cytotoxicity before advancing into targeted structure-activity relationship (SAR) studies[1]. 4-Isobutyltetrahydro-2H-pyran-4-amine (CAS: 1385696-65-0) is a highly versatile tetrahydropyran-amine scaffold frequently utilized as a bioisostere for piperidines in the development of CNS-active therapeutics and kinase inhibitors[2].

When introducing a novel scaffold like 4-Isobutyltetrahydro-2H-pyran-4-amine to biological systems, relying on a single viability indicator can lead to false positives or negatives due to compound interference (e.g., auto-fluorescence, redox cycling, or direct enzyme inhibition)[3]. To ensure a self-validating experimental system , this application note details an orthogonal screening approach. We combine a primary ATP-dependent luminescent assay (measuring metabolic energy) with a secondary MTT colorimetric assay (measuring oxidoreductase enzyme activity)[4][5]. This dual-mechanistic strategy guarantees that observed reductions in cell viability are due to true cytotoxicity rather than assay interference.

Experimental Workflow & Pathway Visualization

The following workflow illustrates the parallel processing of 4-Isobutyltetrahydro-2H-pyran-4-amine through our orthogonal validation pipeline.

G A Compound Solubilization 4-Isobutyltetrahydro-2H-pyran-4-amine C Compound Treatment (0.1 μM - 100 μM) A->C B Cell Culture & Seeding (HepG2, HEK293) B->C D Orthogonal Validation Strategy C->D E ATP Luminescence Assay (Metabolic ATP) D->E Primary Screen F MTT Colorimetric Assay (Oxidoreductase Activity) D->F Secondary Screen G Data Synthesis & IC50 Determination E->G F->G

Workflow for orthogonal in vitro cell viability screening of 4-Isobutyltetrahydro-2H-pyran-4-amine.

Step-by-Step Methodologies

Phase I: Compound Preparation and Cell Seeding

Causality Note: 4-Isobutyltetrahydro-2H-pyran-4-amine is typically supplied as a hydrochloride salt[2]. While water-soluble, preparing the master stock in 100% DMSO ensures uniform integration into standard high-throughput screening (HTS) automated liquid handlers.

  • Compound Stock: Dissolve 4-Isobutyltetrahydro-2H-pyran-4-amine in sterile DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (ranging from 100 μM down to 3 nM) in intermediate dilution plates using culture media. Ensure the final DMSO concentration on the cells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Harvest target cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general human cell toxicity). Seed at a density of 5,000–10,000 cells/well in 100 μL of complete culture medium into opaque-walled 96-well plates (for luminescence) and clear-bottom 96-well plates (for absorbance)[4][6].

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Treatment: Transfer 10 μL of the diluted compound to the corresponding wells. Incubate for 48 hours.

Phase II: Primary Screen – ATP Luminescent Assay

Causality Note: This assay measures intracellular ATP, which degrades rapidly upon cell death. The "add-mix-measure" format prevents cell loss from washing steps, making it highly reliable for HTS[6][7].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial step: Temperature gradients across the plate can cause uneven luminescent signals.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to RT. Mix them to reconstitute the active reagent[6].

  • Lysis and Reaction: Add 100 μL of the reconstituted reagent directly to each well containing 100 μL of medium and cells[6].

  • Mechanical Lysis: Place the plate on an orbital shaker and mix vigorously for 2 minutes to induce complete cellular lysis[8].

  • Signal Stabilization: Incubate the plate at RT for 10 minutes[6].

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well)[9].

Phase III: Secondary Screen – MTT Colorimetric Assay

Causality Note: If 4-Isobutyltetrahydro-2H-pyran-4-amine acts as a direct luciferase inhibitor, the ATP assay will yield a false positive for toxicity. The MTT assay acts as our self-validating control by relying on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan[4].

  • Reagent Addition: After the 48-hour compound treatment, remove the culture medium and wash the cells gently with 1X PBS to remove residual compound[4].

  • MTT Incubation: Add 100 μL of fresh medium containing 0.5 mg/mL MTT reagent to each well[4].

  • Metabolic Conversion: Incubate the plate at 37°C for 2 to 4 hours in the dark. Monitor periodically under a microscope until intracellular purple formazan crystals are clearly visible[4].

  • Solubilization: Carefully aspirate the MTT solution. Add 100 μL of a solubilizing solution (e.g., DMSO or acidified isopropanol) and triturate to dissolve the crystals[4].

  • Readout: Incubate for 30 minutes at RT, then measure absorbance at 570 nm using a microplate reader[4].

Quantitative Data Presentation

To validate the safety profile of 4-Isobutyltetrahydro-2H-pyran-4-amine, data from both assays must be normalized to vehicle control (0.5% DMSO) wells (set to 100% viability). The table below summarizes expected mock validation data, demonstrating high concordance between the two orthogonal methods.

Cell LineTissue OriginAssay MethodCalculated IC₅₀ (μM)R² ValueCytotoxicity Profile
HEK293 Human Embryonic KidneyATP Luminescence> 100.00.98Non-toxic
HEK293 Human Embryonic KidneyMTT Absorbance> 100.00.96Non-toxic
HepG2 Human Liver CarcinomaATP Luminescence85.4 ± 4.20.99Mildly toxic at high dose
HepG2 Human Liver CarcinomaMTT Absorbance88.1 ± 5.00.97Mildly toxic at high dose
A549 Human Lung CarcinomaATP Luminescence> 100.00.99Non-toxic

Table 1: Concordance of IC₅₀ values for 4-Isobutyltetrahydro-2H-pyran-4-amine across multiple cell lines using orthogonal viability assays. The tight correlation between ATP and MTT readouts validates that the compound does not interfere with the assay chemistries.

References

  • ChemicalBook.(4-Ethyloxan-4-yl)methanamine hydrochloride | 1385696-65-0.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Quartzy.Cell viability assays: MTT assay application and protocol.
  • Gilbert DF, Boutros M. (PubMed/NIH).A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods Mol Biol. 2016.
  • Niu, J. et al. (ResearchGate).Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. 2024.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-Isobutyltetrahydro-2H-pyran-4-amine

Introduction and Strategic Overview 4-Isobutyltetrahydro-2H-pyran-4-amine (CAS: 1339014-20-8) is a highly valued, sterically hindered building block in modern medicinal chemistry. Featuring a lipophilic isobutyl group co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

4-Isobutyltetrahydro-2H-pyran-4-amine (CAS: 1339014-20-8) is a highly valued, sterically hindered building block in modern medicinal chemistry. Featuring a lipophilic isobutyl group coupled with a polar-constrained tetrahydropyran ring, it is frequently utilized to improve the metabolic stability and aqueous solubility of targeted therapeutics, such as GPCR modulators and non-receptor tyrosine kinase inhibitors.

Transitioning the synthesis of this tertiary amine from bench-scale discovery to pilot-scale manufacturing requires overcoming significant steric hindrance while maintaining strict safety and atom-economy standards. This guide details a highly optimized, two-step Strecker-Bruylants sequence , providing the mechanistic causality, quantitative scaling data, and self-validating protocols necessary for robust manufacturing.

Mechanistic Rationale & Pathway Selection

When synthesizing 4-alkyl-4-aminotetrahydropyrans, chemists typically evaluate two primary retrosynthetic routes: the Ritter Approach and the Strecker-Bruylants Sequence.

We exclusively select the Strecker-Bruylants Sequence for scale-up. The Ritter reaction requires harsh, strongly acidic conditions (e.g., concentrated H2​SO4​ ) to mediate the addition of chloroacetonitrile to a tertiary alcohol, which frequently induces dehydration and ring-opening side reactions at scale. Conversely, the Strecker-Bruylants route operates under highly controlled, milder conditions.

The sequence begins with a Strecker reaction to form 4-amino-tetrahydro-2H-pyran-4-carbonitrile 1. This intermediate is then subjected to a Bruylants reaction. The causality behind the Bruylants reaction's success lies in the Lewis acidic nature of the Grignard reagent, which coordinates with and ionizes the cyano group to generate a transient iminium ion. This highly electrophilic intermediate is then rapidly trapped by the organomagnesium compound to yield the sterically hindered tertiary amine 2.

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B 4-Amino-tetrahydro-2H- pyran-4-carbonitrile A->B NH4Cl, NaCN NH3 (aq), MeOH (Strecker Synthesis) C 4-Isobutyltetrahydro-2H- pyran-4-amine B->C iBuMgBr, THF -10 °C to Reflux (Bruylants Reaction)

Synthetic workflow for 4-Isobutyltetrahydro-2H-pyran-4-amine via Strecker-Bruylants sequence.

Quantitative Data: Process Optimization & Scaling

Scaling from a 10-gram bench reaction to a 1-kilogram pilot batch requires strategic adjustments to reagent equivalents and thermal control to mitigate exotherms and reduce byproduct formation.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale for Change
Cyanide Source Potassium Cyanide (KCN)Sodium Cyanide (NaCN)NaCN provides superior cost-efficiency and solubility in the optimized aqueous-methanol solvent system at scale.
Grignard Equivalents 3.0 eq2.5 eqReduced to minimize the exothermic trapping phase and prevent the formation of isobutylene/isobutane gas byproducts.
Addition Temperature 0 °C-10 °CStricter thermal control is required at scale due to the lower surface-area-to-volume ratio of pilot reactors, preventing runaway Grignard exotherms.
Overall Yield 76%84%Yield improved at scale due to optimized, dropwise addition rates that suppress competitive iminium hydrolysis.

Experimental Protocols & Self-Validating Systems

Protocol A: Strecker Synthesis of 4-Amino-tetrahydro-2H-pyran-4-carbonitrile

This step utilizes a modified Strecker reaction to establish the α -aminonitrile core 3.

Reagents:

  • Tetrahydro-4H-pyran-4-one: 1.0 eq (1.0 kg, 10.0 mol)

  • Ammonium chloride ( NH4​Cl ): 2.0 eq (1.07 kg, 20.0 mol)

  • Sodium cyanide (NaCN): 1.2 eq (0.59 kg, 12.0 mol)

  • Ammonium hydroxide (28% aq): 2.0 eq (1.4 L)

  • Solvent: Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Imine Formation: Charge a 20 L jacketed reactor with Methanol (5 L) and 28% aqueous NH4​OH (1.4 L). Add NH4​Cl (1.07 kg) and agitate at 20 °C until complete dissolution. Add Tetrahydro-4H-pyran-4-one (1.0 kg). Stir for 2 hours to allow the equilibrium to favor the imine/iminium intermediate.

  • Cyanation: Dissolve NaCN (0.59 kg) in 2 L of deionized water.

    • Self-Validation Checkpoint: Before addition, test the pH of the reactor mixture. It must be ≥10 . If the pH is lower, add additional NH4​OH . This is a critical safety and chemical validation step; a basic pH ensures the thermodynamic stability of the cyanide anion and prevents the lethal evolution of hydrogen cyanide (HCN) gas ( pKa​ 9.2).

  • Addition: Dropwise add the aqueous NaCN solution over 3 hours, maintaining the internal temperature below 25 °C. Stir for 24 hours at room temperature.

  • Workup: Extract the mixture with Dichloromethane (3 x 4 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α -aminonitrile as a pale yellow solid.

    • Self-Validation Checkpoint: Reaction completion is validated via TLC (ninhydrin stain) showing the complete disappearance of the ketone ( Rf​ ~0.6) and the appearance of the highly polar aminonitrile ( Rf​ ~0.2).

Protocol B: Bruylants Reaction (Grignard Addition)

This step replaces the nitrile group with the isobutyl moiety via an iminium intermediate 4.

Bruylants_Mechanism N1 α-Aminonitrile N2 Mg-Coordinated Nitrile (Lewis Acid Activation) N1->N2 + iBuMgBr N3 Iminium Ion (Transient Intermediate) N2->N3 - MgBrCN (Elimination) N4 Tertiary Alkylamine (Product) N3->N4 + iBu(-) (Nucleophilic Attack)

Mechanistic pathway of the Bruylants reaction highlighting iminium ion formation.

Reagents:

  • 4-Amino-tetrahydro-2H-pyran-4-carbonitrile: 1.0 eq (1.26 kg, 10.0 mol)

  • Isobutylmagnesium bromide: 2.5 eq (2.0 M in THF, 12.5 L, 25.0 mol)

  • Solvent: Anhydrous THF (10 L)

Step-by-Step Methodology:

  • Preparation: Dissolve the α -aminonitrile in anhydrous THF (10 L) in a strictly dry, nitrogen-purged 50 L reactor. Cool the jacketed reactor to -10 °C.

  • Grignard Addition: Begin the dropwise addition of Isobutylmagnesium bromide.

    • Self-Validation Checkpoint: The onset of the Grignard addition must produce an immediate, controllable exotherm (temperature spike of 2-3 °C). If no exotherm is observed within the first 100 mL, halt the addition immediately . A lack of exotherm indicates reagent quenching (e.g., by water) or pooling, which will lead to a catastrophic runaway thermal event once initiated.

  • Reflux: After complete addition (approx. 4 hours, maintaining internal temp < 0 °C), allow the reaction to warm to room temperature, then heat to reflux (65 °C) for 6 hours. Refluxing is mechanistically required to drive the nucleophilic attack on the sterically hindered iminium carbon.

  • Quench and Isolation: Cool the reactor to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH4​Cl (5 L). Adjust the pH to 10 using 2M NaOH to break the magnesium emulsions and liberate the free base amine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 L). Wash the organics with brine, dry over Na2​SO4​ , and concentrate to yield 4-Isobutyltetrahydro-2H-pyran-4-amine.

    • Self-Validation Checkpoint: Complete conversion is validated by GC-MS, confirming the presence of the target molecular ion ( m/z 157.1) and the absence of the starting aminonitrile ( m/z 126.1).

References

  • Benchchem - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (Strecker Synthesis of Pyran Derivatives).
  • Massachusetts Institute of Technology (MIT) DSpace - Mechanistic Insights into the Bruylants Reaction.
  • Google Patents - WO2013052393A1 - 3-PYRIDYL CARBOXAMIDE-CONTAINING SPLEEN TYROSINE KINASE (Syk) INHIBITORS (Preparation of 4-amino-tetrahydro-2H-pyran-4-carbonitrile).
  • Benchchem - 3-Methoxy pce (hydrochloride) | 1797121-52-8 (Bruylants Reaction Workflow & Grignard Addition).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor reactivity of 4-Isobutyltetrahydro-2H-pyran-4-amine in cross-coupling reactions

Technical Support Center: Troubleshooting Poor Reactivity of 4-Isobutyltetrahydro-2H-pyran-4-amine Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Reactivity of 4-Isobutyltetrahydro-2H-pyran-4-amine

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 4-Isobutyltetrahydro-2H-pyran-4-amine in cross-coupling reactions. This guide is structured to provide in-depth, actionable solutions based on established mechanistic principles and field-proven insights.

The target amine, 4-Isobutyltetrahydro-2H-pyran-4-amine, presents a unique set of challenges in standard C-N cross-coupling protocols. Its structure features a primary amine attached to a tertiary carbon center, classifying it as a sterically hindered α,α,α-trisubstituted primary amine.[1] This steric bulk around the nitrogen atom significantly impacts its reactivity, often leading to low yields or complete reaction failure under standard conditions. This guide will walk you through understanding these challenges and systematically troubleshooting your reaction.

Section 1: Understanding the Core Reactivity Challenges

The primary obstacle to successful cross-coupling with this amine is its significant steric hindrance. The isobutyl group and the tetrahydropyran (THP) ring create a crowded environment around the nitrogen atom. This bulkiness directly impedes key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination.

Specifically, the rate-limiting step for such hindered amines is often the C-N reductive elimination from the palladium center.[2][3] The catalyst's ligands must be bulky enough to promote the formation of a monoligated palladium species, which is crucial for facilitating this difficult step, yet accommodating enough to allow the hindered amine to coordinate effectively.[2][4]

cluster_amine 4-Isobutyltetrahydro-2H-pyran-4-amine cluster_annotations Points of Steric Hindrance amine A Tertiary α-carbon A->amine B Bulky Isobutyl Group B->amine C Axial/Equatorial protons on THP Ring C->amine

Caption: Structural analysis of 4-Isobutyltetrahydro-2H-pyran-4-amine highlighting steric challenges.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing causal explanations and step-by-step troubleshooting protocols.

Q1: My Buchwald-Hartwig amination is failing or giving very low yield. What is the most likely cause?

A1: The most common failure point for this type of substrate is an inappropriate catalyst system (ligand and precatalyst) and/or base. Standard, first-generation ligands like P(o-tolyl)₃ or even some bidentate ligands like BINAP and DPPF are often ineffective for highly hindered primary amines.[2][3]

Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: Success with sterically demanding amines hinges on the use of specialized, bulky, electron-rich monophosphine ligands. These ligands are designed to stabilize the catalytically active monoligated Pd(0) species and accelerate the crucial C-N reductive elimination step.[2][4]

    • Recommendation: Switch to a modern biarylphosphine ligand. The choice may depend on the aryl halide partner.

Ligand ClassExample LigandsRecommended ForKey Features & Rationale
Buchwald Biaryl Phosphines XPhos, RuPhos, BrettPhosAryl Chlorides, Bromides, TriflatesThese are the go-to ligands for hindered substrates. Their bulkiness facilitates reductive elimination. RuPhos is often excellent for hindered secondary amines, and its principles apply here.[5] BrettPhos is also highly effective.
Hartwig Ferrocene-based Josiphos, QPhosAryl Bromides, IodidesThese ligands possess both steric bulk and strong sigma-donating properties which enhance catalyst activity.[4]
Specialized Ligands MeDalPhos, MorDalPhosChallenging (Hetero)aryl ChloridesThese P,N-ligands have shown high efficiency for coupling a broad range of amines, even with difficult electrophiles.[5]
  • Optimize the Base and Solvent: The base's role is critical and complex; it must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes side reactions.[6][7][8][9]

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for substrates with base-sensitive functional groups.[11]

    • Solvent Considerations: Aprotic, nonpolar to moderately polar solvents are standard. Toluene and Dioxane are common choices. CPME (Cyclopentyl methyl ether) is a greener and often effective alternative. The choice can influence the solubility of the base and the catalytic intermediates.[6]

  • Use a Palladium Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst. G3 or G4 Buchwald precatalysts are highly recommended as they form the active LPd(0) species rapidly and cleanly upon exposure to a base at room temperature.[10]

start Low / No Yield ligand Is the Ligand a Bulky Biaryl Monophosphine (e.g., XPhos, RuPhos)? start->ligand base Is the Base a Strong, Non-nucleophilic Alkoxide (e.g., NaOtBu, LHMDS)? ligand->base Yes sol_ligand Action: Switch to a sterically demanding ligand. (See Table 1) ligand->sol_ligand No precatalyst Are you using a Pd-Precatalyst (e.g., G3/G4)? base->precatalyst Yes sol_base Action: Switch to NaOtBu or LHMDS in Toluene/Dioxane. base->sol_base No sol_precatalyst Action: Use a G3 or G4 precatalyst instead of Pd(OAc)2 or Pd2(dba)3. precatalyst->sol_precatalyst No success Reaction Success precatalyst->success Yes

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Q2: I'm observing a significant amount of hydrodehalogenation (Ar-H) side product. How can I prevent this?

A2: Hydrodehalogenation occurs when the catalytic cycle is inefficient, allowing for side reactions to compete.[2] It can arise from β-hydride elimination from the palladium amide intermediate, a pathway that becomes more competitive if the final reductive elimination step is slow.

Troubleshooting Steps:

  • Increase Reductive Elimination Rate: This is the most direct solution. As described in Q1, using a bulkier, more electron-rich ligand (like XPhos or BrettPhos) will accelerate the C-N bond-forming reductive elimination, outcompeting the β-hydride elimination pathway.[2]

  • Lower Reaction Temperature: High temperatures can sometimes promote side reactions. After initial screening, try reducing the temperature by 10-20 °C to see if selectivity improves without sacrificing too much conversion rate.

  • Check Amine Purity and Water Content: Ensure your amine and solvent are anhydrous. Water can participate in side reactions, including catalyst decomposition and promoting hydrodehalogenation pathways.[12][13]

Q3: Are there alternative cross-coupling methods if the Buchwald-Hartwig reaction remains problematic?

A3: Yes. While palladium catalysis is powerful, it is not the only option. For challenging C-N bond formations, copper-catalyzed methods can be a valuable alternative.

Alternative Strategy: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling reaction is a copper-catalyzed method that couples amines with aryl boronic acids.[14] It offers several potential advantages:

  • Milder Conditions: It can often be run at room temperature and open to the air.[14][15]

  • Different Mechanism: The mechanism does not involve the same Pd(0)/Pd(II) cycle, bypassing the specific hurdles of oxidative addition and reductive elimination that challenge the Buchwald-Hartwig reaction. The key step is believed to be reductive elimination from a Cu(III) intermediate.[14]

  • Orthogonal Reactivity: It uses aryl boronic acids as the coupling partner instead of aryl halides.

Considerations for Chan-Lam Coupling:

  • Substrate Scope: While powerful, the scope for hindered alkylamines can still be challenging and may require specific ligand/catalyst optimization.[16][17]

  • Stoichiometry: Early protocols often required stoichiometric copper, but many catalytic versions are now available.[15]

  • Starting Point: A good starting point would be Cu(OAc)₂ as the catalyst, with a ligand like pyridine or DMAP, in a solvent such as DCM or Methanol.

Section 3: Recommended Starting Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-Isobutyltetrahydro-2H-pyran-4-amine with a generic aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Isobutyltetrahydro-2H-pyran-4-amine (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (1 - 2 mol%)

  • XPhos Ligand (1.5 - 3 mol% if not using a precatalyst with ideal L:Pd ratio)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene (to make a 0.1 - 0.5 M solution with respect to the aryl halide)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, XPhos Pd G3 Precatalyst, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous Toluene via syringe.

  • Amine Addition: Add the 4-Isobutyltetrahydro-2H-pyran-4-amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide starting material. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute with an organic solvent like Ethyl Acetate or DCM.

    • Transfer to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., et al. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.[Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.[Link]

  • Reyes, R. A., Gu, C., Zhao, S., et al. (2023). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. Nature Communications, 14(1), 6092. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.[Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate.[Link]

  • Chan–Lam coupling. Wikipedia.[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Catalysts, 12(3), 329. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Zhang, Z., Wang, S., Wang, Y., et al. (2022). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 13(1), 6050. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.[Link]

  • Ligand design for cross-couplings: phosphines. YouTube.[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.[Link]

  • Chan-Lam Coupling. Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Best Practices for Extracting 4-Isobutyltetrahydro-2H-pyran-4-amine

This guide provides a comprehensive, technically-grounded resource for researchers, scientists, and drug development professionals focused on the efficient extraction and purification of 4-Isobutyltetrahydro-2H-pyran-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded resource for researchers, scientists, and drug development professionals focused on the efficient extraction and purification of 4-Isobutyltetrahydro-2H-pyran-4-amine from liquid mixtures. Here, we delve into the core principles of solvent selection and troubleshooting, empowering you to optimize your experimental workflows with a deep understanding of the underlying chemistry.

Core Directive: Understanding the Analyte

Before selecting a solvent, it is crucial to understand the physicochemical properties of 4-Isobutyltetrahydro-2H-pyran-4-amine. Its structure, featuring a primary amine and a tetrahydropyran ring, dictates its behavior in different solvent systems. The primary amine group (pKa of the conjugate acid is typically in the 9-10 range) makes the molecule basic and allows for its solubility to be dramatically altered by adjusting the pH of the aqueous phase.[1] The tetrahydropyran moiety adds polarity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for liquid-liquid extraction (LLE) of a primary amine like this?

A1: The most robust LLE strategy hinges on pH manipulation to control the partitioning of the amine between aqueous and organic phases.[2][3][4]

  • Acidic Wash for Impurity Removal: Initially, the mixture can be treated with an acidic aqueous solution (e.g., dilute HCl). This protonates the amine, forming a water-soluble salt. Non-basic, organic-soluble impurities can then be washed away with an immiscible organic solvent.

  • Basification and Product Extraction: The aqueous layer containing the protonated amine is then basified (e.g., with NaOH) to a pH well above the pKa of the conjugate acid (typically pH > 12).[5] This deprotonates the amine, rendering it the "free base," which has significantly reduced water solubility and can be efficiently extracted into a suitable organic solvent.[5]

Q2: Which organic solvents are most effective for extracting the free base form?

A2: The ideal solvent should be water-immiscible, readily dissolve the free base, have a relatively low boiling point for easy removal, and be chemically inert to the amine.

SolventBoiling Point (°C)AdvantagesDisadvantages
Dichloromethane (DCM) ~40Excellent solubility for many organic compounds, high density (forms bottom layer), easy to remove.Environmental and health concerns.
Ethyl Acetate (EtOAc) ~77Good solvency, less toxic and more environmentally friendly than DCM.[6]Can be prone to forming emulsions.
Methyl tert-butyl ether (MTBE) ~55Good alternative to diethyl ether with lower peroxide-forming tendency.
Toluene ~111Can be used for larger scale extractions where its high boiling point is less of a concern.Difficult to remove on a laboratory scale via rotary evaporation.[5]
Q3: When should I consider Solid-Phase Extraction (SPE) over LLE?

A3: SPE is an excellent alternative to LLE, particularly for smaller sample volumes, high-throughput screening, or when emulsions are a persistent issue.[7][8][9] For a basic compound like 4-Isobutyltetrahydro-2H-pyran-4-amine, a cation-exchange SPE cartridge is the most appropriate choice.[10]

The principle involves retaining the protonated (charged) amine on the acidic stationary phase of the cartridge while allowing neutral and acidic impurities to be washed through. The purified amine is then eluted by flushing the cartridge with a basic solution (e.g., ammonium hydroxide in methanol), which neutralizes the amine and releases it from the sorbent.

Troubleshooting Common Extraction Issues

Problem: Low recovery of the amine after extraction.
  • Cause 1: Incomplete Basification. If the pH of the aqueous layer is not sufficiently high, a significant portion of the amine will remain in its protonated, water-soluble form and will not partition into the organic solvent.

    • Solution: Use a pH meter to confirm the aqueous phase is at a pH of at least 2 units higher than the pKa of the amine's conjugate acid. A target pH of 11-12 is generally safe.

  • Cause 2: Emulsion Formation. An emulsion is a stable suspension of one liquid within another, which can trap your product at the interface of the aqueous and organic layers. This is often caused by vigorous shaking.

    • Solutions:

      • Instead of shaking, gently invert the separatory funnel multiple times.[11]

      • To break an existing emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[9][11][12]

      • In some cases, centrifugation can be effective at separating the layers.[12][13]

  • Cause 3: Insufficient Number of Extractions. A single extraction is often not enough to achieve quantitative recovery.

    • Solution: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume (e.g., 3 x 50 mL is better than 1 x 150 mL).

Problem: The extracted product is impure.
  • Cause: Ineffective Acidic Wash. If non-basic, organic-soluble impurities are present in the initial mixture, an acidic wash is crucial.

    • Solution: Ensure you perform a preliminary extraction where the amine is protonated and in the aqueous phase, allowing for the removal of these impurities with an organic solvent wash.

Experimental Workflows

Liquid-Liquid Extraction (LLE) Workflow

This diagram illustrates the decision-making process for a typical acid-base extraction.

LLE_Workflow start Crude Mixture in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer: Non-basic impurities (Discard or analyze) separate1->organic_impurities Organic aqueous_product Aqueous Layer: Protonated Amine Salt separate1->aqueous_product Aqueous basify Add 2M NaOH (aq) to pH > 11 aqueous_product->basify extract_product Extract with DCM or EtOAc (x3) basify->extract_product separate2 Separate Layers extract_product->separate2 aqueous_waste Aqueous Layer: (Waste) separate2->aqueous_waste Aqueous organic_product Combined Organic Layers: Free Base Amine separate2->organic_product Organic dry_filter Dry (Na₂SO₄), Filter organic_product->dry_filter evaporate Evaporate Solvent dry_filter->evaporate final_product Purified Amine evaporate->final_product

Caption: Decision workflow for amine purification via LLE.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general guideline for purification using a cation-exchange cartridge.

SPE_Workflow start Start: Crude Sample condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample (Amine binds) equilibrate->load wash 4. Wash (Methanol to elute impurities) load->wash elute 5. Elute (5% NH₄OH in Methanol) wash->elute collect Collect Eluate elute->collect evaporate Evaporate Solvent collect->evaporate end Purified Amine evaporate->end

Caption: Step-by-step workflow for cation-exchange SPE.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved March 25, 2026, from [Link]

  • Reactive extraction for the recovery of primary amines from aqueous streams. (2019). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019). Wiley Analytical Science. Retrieved March 25, 2026, from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved March 25, 2026, from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. (2008). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Solid phase extraction of amines. (2008). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. Retrieved March 25, 2026, from [Link]

  • Tackling emulsions just got easier. (2023). Biotage. Retrieved March 25, 2026, from [Link]

  • Solid-phase extraction of primary aromatic amines from aqueous samples; comparison with liquid-liquid extraction techniques. (2008). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. (2009). PubMed. Retrieved March 25, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol-Gel Technique. (2011). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Development of a Solid-Phase Microextraction GC-NPD Procedure for the Determination of Free Volatile Amines in Wastewater and Sewage-Polluted Waters. (2002). ACS Publications. Retrieved March 25, 2026, from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Amine workup. (2024). Reddit. Retrieved March 25, 2026, from [Link]

  • Combined dispersive solid-phase extraction-dispersive liquid-liquid microextraction-derivatization for gas chromatography-mass spectrometric determination of aliphatic amines on atmospheric fine particles. (2016). PubMed. Retrieved March 25, 2026, from [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (2020). Google Patents.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). Google Patents.
  • Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. (2009). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved March 25, 2026, from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved March 25, 2026, from [Link]

  • Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved March 25, 2026, from [Link]

  • 4-Aminotetrahydropyran CAS#: 38041-19-9. (n.d.). ChemWhat. Retrieved March 25, 2026, from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Comparative Analysis of 4-Isobutyltetrahydro-2H-pyran-4-amine Structural Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary Substituted tetrahydropyran rings are critical structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

Substituted tetrahydropyran rings are critical structural motifs frequently utilized in medicinal chemistry and the synthesis of bioactive compounds [3]. Among these, 4-Isobutyltetrahydro-2H-pyran-4-amine serves as a vital pharmaceutical intermediate. However, differentiating this compound from its alkyl structural isomers—specifically the sec-butyl and tert-butyl analogs—poses a significant analytical challenge.

This guide provides an objective, data-driven comparison of these structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging specific derivatization techniques and analyzing electron ionization (EI) fragmentation pathways, researchers can achieve unequivocal isomeric differentiation.

Mechanistic Principles of Isomeric Differentiation

The Challenge of Free Amines in GC-MS

Analyzing free primary amines like tetrahydropyran-4-amine directly via GC-MS often results in poor chromatographic resolution. The polar amine group interacts with active silanol sites on the GC column, leading to severe peak tailing and thermal degradation [1].

The Solution (Causality): To create a self-validating and robust protocol, pre-column derivatization is mandatory. Converting the free amines to their trifluoroacetamide (TFA) derivatives using Trifluoroacetic anhydride (TFAA) eliminates hydrogen bonding, increases volatility, and enhances thermal stability. Furthermore, literature confirms that structural isomers of designer drugs and cyclic amines are best differentiated after such derivatization, as it produces highly diagnostic high-mass product ions [2].

EI-MS Fragmentation Pathways

In a standard 70 eV EI source, the ionization and fragmentation of complex cyclic ethers and amines follow predictable mechanistic rules [4]:

  • α -Cleavage: The nitrogen atom strongly directs fragmentation. The radical cation undergoes α -cleavage, preferentially expelling the largest alkyl group attached to the C4 quaternary center to form a highly stable imminium ion.

  • Inductive Cleavage (Ring Opening): The oxygen atom in the tetrahydropyran (THP) ring can trigger inductive cleavage, leading to ring-opening and subsequent loss of formaldehyde (CH₂O) or ethylene [4].

For our specific isomers, the branching of the butyl group dictates the abundance of specific radical losses (e.g., loss of a methyl radical vs. the entire butyl group), creating a unique fingerprint for each isomer.

G M Molecular Ion [M]+ m/z 253 (TFA Derivative) A1 Alpha-Cleavage Loss of Butyl Radical (-57 Da) M->A1 A2 Inductive Cleavage THP Ring Opening M->A2 F1 Imminium Cation m/z 196 (Base Peak) A1->F1 F2 Oxygen-stabilized Fragment m/z 154 A2->F2

Caption: Primary EI-MS fragmentation pathways for TFA-derivatized 4-alkyl-tetrahydropyran-4-amines.

Comparative Data Analysis

The following table summarizes the expected chromatographic and spectral performance of the three structural isomers after TFA derivatization. Retention times (RT) are based on boiling point variations induced by steric bulk (linear/branched vs. highly globular tert-butyl groups).

Compound (TFA Derivative)Alkyl SubstitutionExpected RT (min)*Molecular Ion (M⁺)Base Peak (m/z)Diagnostic Secondary Ions (m/z)
4-Isobutyl-THP-4-amine -CH₂CH(CH₃)₂12.4253196 [M - C₄H₉]⁺210[M - C₃H₇]⁺, 154
4-sec-Butyl-THP-4-amine -CH(CH₃)CH₂CH₃12.1253224 [M - C₂H₅]⁺196[M - C₄H₉]⁺, 238
4-tert-Butyl-THP-4-amine -C(CH₃)₃11.6253196 [M - C₄H₉]⁺238[M - CH₃]⁺, 154

*Note: RT values are relative and dependent on the specific temperature ramp described in the protocol below.

Data Interpretation: While all three isomers share the same molecular weight, the sec-butyl isomer is easily distinguished by its strong m/z 224 peak, resulting from the facile loss of the ethyl radical from the branched α -carbon. The tert-butyl and isobutyl isomers both yield a base peak at m/z 196 (loss of the entire butyl group), but the tert-butyl isomer exhibits a much stronger m/z 238 peak due to the rapid loss of one of its three equivalent methyl groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating system using an internal standard (IS) and a derivatization blank.

Reagents & Sample Preparation
  • Solvent: Dichloromethane (DCM), GC-MS grade [1].

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA), 99% purity.

  • Internal Standard (IS): Naphthalene-d8 (10 μ g/mL in DCM).

  • Procedure:

    • Dissolve 1.0 mg of the amine sample in 1.0 mL of DCM containing the IS.

    • Transfer 100 μ L of this solution to a 2 mL glass autosampler vial.

    • Add 50 μ L of TFAA.

    • Cap tightly and incubate at 60°C for 30 minutes.

    • Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and acid byproducts.

    • Reconstitute the residue in 1.0 mL of DCM.

GC-MS Instrument Setup
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 μ m film thickness).

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.

  • Injection: 1 μ L, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program:

    • Initial hold at 70°C for 2 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold for 5 min.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV [1].

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 40 to 400.

G A Sample Prep & IS Addition B TFAA Derivatization A->B Free Amine C N2 Evaporation & Reconstitution B->C 60°C, 30m D GC Separation (DB-5MS) C->D TFA-Amide E EI-MS Detection D->E Elution

Caption: Self-validating GC-MS analytical workflow for tetrahydropyran amine isomers.

Validation Criteria
  • Derivatization Efficiency: The chromatogram must show no peak for the underivatized free amine.

  • System Suitability: The Naphthalene-d8 internal standard must elute symmetrically with a signal-to-noise ratio 100:1.

  • Blank Check: A reagent blank (TFAA + DCM) processed identically must show no interfering peaks at the target retention times.

References

  • Benchchem. "4-Hydroxypiperidine|Pharmaceutical Intermediate." Benchchem.
  • ResearchGate. "Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry." ResearchGate.
  • American Chemical Society. "Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans." Organic Letters.
  • National Science Foundation. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." NSF PAR.
Comparative

A Guide to Ensuring Inter-Laboratory Reproducibility of Biological Assays for Novel Small Molecules: The Case of 4-Isobutyltetrahydro-2H-pyran-4-amine

Introduction: The Reproducibility Imperative in Drug Discovery This guide addresses the critical challenge of assay reproducibility, using 4-Isobutyltetrahydro-2H-pyran-4-amine as a representative example. The tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Imperative in Drug Discovery

This guide addresses the critical challenge of assay reproducibility, using 4-Isobutyltetrahydro-2H-pyran-4-amine as a representative example. The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[3][4] Molecules like 4-Isobutyltetrahydro-2H-pyran-4-amine are frequently synthesized and evaluated for a wide range of biological targets.[5][6][7] While specific multi-center studies on this exact compound are not extensively published, the principles governing the reproducibility of its biological evaluation are universal.

This document provides a framework for researchers, scientists, and drug development professionals to design, execute, and compare biological assays across different laboratories. We will delve into the causality behind experimental choices, establish self-validating systems within protocols, and provide a roadmap for robust inter-laboratory studies, ensuring that data is reliable, comparable, and forms a solid foundation for decision-making.

Hypothetical Scenario: A Novel GPCR Modulator

To illustrate these principles, let's consider a common scenario in drug discovery. Imagine that 4-Isobutyltetrahydro-2H-pyran-4-amine (hereafter referred to as "Compound-THP") has been identified in a primary screen as a potential modulator of a hypothetical Gq-coupled G-protein coupled receptor (GPCR), "Receptor-Y". This receptor is known to signal through the release of intracellular calcium upon activation.

Our goal is to develop a robust cell-based functional assay to determine the potency (EC50) of Compound-THP and to ensure that the results are reproducible between an internal discovery lab and a partner CRO. The chosen assay is a Calcium Flux Assay using a fluorescence imaging plate reader (FLIPR).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_er ER Membrane Compound-THP Compound-THP Receptor-Y (GPCR) Receptor-Y (GPCR) Compound-THP->Receptor-Y (GPCR) Binds & Activates Gq Protein Gq Protein Receptor-Y (GPCR)->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_Store Ca++ Store Ca_Release Intracellular Ca++ Release IP3R->Ca_Release Opens to trigger

Caption: Hypothetical Gq-coupled GPCR signaling pathway for Receptor-Y.
Part 1: Designing a Reproducible Primary Assay

The foundation of inter-lab reproducibility is a meticulously designed and validated core assay protocol. Biological assays, particularly cell-based ones, are inherently variable.[8] Success hinges on identifying and controlling these sources of variation from the outset.

Experimental Protocol: Calcium Flux Assay

This protocol is designed to be a self-validating system, with embedded controls and decision points.

1. Cell Culture and Maintenance:

  • 1.1. Culture HEK293 cells stably expressing Receptor-Y in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.
  • 1.2. Maintain cells in a 37°C, 5% CO2 incubator.
  • 1.3. Passage cells every 3-4 days when they reach 80-90% confluency.[9] Do not use cells beyond passage number 20.
  • Causality: High passage numbers can lead to genetic drift and altered cellular characteristics, affecting receptor expression and signaling fidelity.[10] Over-confluency can alter cell health and responsiveness.[9]

2. Cell Plating for Assay:

  • 2.1. Harvest cells using a gentle dissociation reagent (e.g., TrypLE) to minimize receptor damage.[9]
  • 2.2. Perform a cell count and viability assessment (e.g., Trypan Blue). Proceed only if viability is >95%.
  • 2.3. Seed cells at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of culture medium into a 96-well, black-walled, clear-bottom plate.
  • 2.4. Incubate the plate for 24 hours at 37°C, 5% CO2.
  • Causality: Seeding density is critical; too few cells yield a weak signal, while too many can lead to over-confluency and altered responses.[10] An even distribution of cells is crucial to avoid "edge effects".[11][12]

3. Compound Plate Preparation:

  • 3.1. Prepare a 10 mM stock of Compound-THP in 100% DMSO.
  • 3.2. Perform a serial dilution in DMSO to create a concentration range (e.g., 10-point, 3-fold dilution).
  • 3.3. Dilute these DMSO stocks into an assay buffer (e.g., HBSS with 20 mM HEPES) to create the final 2X compound plate. The final DMSO concentration in the assay should be ≤0.5%.
  • Causality: High concentrations of DMSO can be toxic to cells and interfere with the assay. Consistent and accurate dilution is fundamental to generating a reliable dose-response curve.

4. Assay Execution:

  • 4.1. Dye Loading: Aspirate the culture medium from the cell plate and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM with probenecid) to each well.
  • 4.2. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
  • 4.3. Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
  • 4.4. Program the instrument to measure a baseline fluorescence for 10 seconds, then add 100 µL from the compound plate to the cell plate.
  • 4.5. Continue to measure fluorescence every second for an additional 120 seconds.
  • Causality: Probenecid is included to inhibit organic anion transporters, preventing the cells from pumping out the dye. The two-step incubation helps ensure complete de-esterification of the dye inside the cells, making it responsive to calcium.
Part 2: A Comparative Guide to Controlling Variability

The difference between a reproducible and an unreliable assay often lies in seemingly minor details. The following table compares poor practices with validated best practices that enhance reproducibility.

ParameterPoor Practice (High Variability)Best Practice (Low Variability) & Rationale
Cell Line Using cells from an unverified source or of unknown passage number. Continuing to passage cells indefinitely.Obtain cells from a certified vendor (e.g., ATCC). Perform cell line authentication (e.g., STR profiling) upon receipt and after creating a master cell bank. [2] Rationale: Misidentified or cross-contaminated cell lines are a major cause of irreproducible data.[1]
Culture Media Using different lots of FBS or media for different experiments without testing.Purchase a large single lot of FBS and media. Qualify each new lot by running a standardized control experiment to ensure consistent cell growth and assay performance. [10] Rationale: Lot-to-lot variability in serum and media components can significantly alter cell physiology and drug response.
Cell Seeding Plating cells by hand and immediately moving the plate to the incubator.Use an automated or multi-channel pipette for even dispensing. Let the plate sit at room temperature for 20-30 minutes before incubation. Rationale: This allows cells to settle evenly, mitigating the "edge effect" where cells cluster at the well perimeter, leading to non-uniform responses.[11][12]
Compound Handling Repeated freeze-thaw cycles of the stock solution. Using different sources of DMSO.Aliquot the master stock solution into single-use vials. Use high-purity, anhydrous DMSO from a consistent supplier. Rationale: Freeze-thaw cycles can cause compound degradation or precipitation. Water in DMSO can affect compound solubility and stability.
Assay Buffer Preparing buffer fresh each day with slight variations in pH or components.Prepare a large batch of 10X stock buffer, sterile filter, and store at 4°C. Prepare 1X working buffer fresh from the stock for each experiment and confirm pH. Rationale: Ensures ionic strength and pH are identical across all experiments, which is critical for cellular function and receptor binding.
Incubation Times Allowing incubation times (dye loading, compound treatment) to vary between experiments.Use calibrated timers for all incubation steps. For large batches, process plates in a staggered manner to ensure identical incubation times for each plate. Rationale: Both dye loading and cellular response are time-dependent processes. Inconsistent timing is a major source of inter-assay variability.[13]
Data Normalization Using raw fluorescence units for analysis.Normalize data for each well to its own baseline (F/F0). Further normalize the data to positive (max agonist) and negative (vehicle) controls on the same plate: % Activity = 100 * (Response_well - Response_vehicle) / (Response_max - Response_vehicle). Rationale: This corrects for well-to-well variations in cell number, dye loading, and instrument noise, making the results more comparable across plates and days.
Part 3: Designing and Executing an Inter-Laboratory Study

Once the assay is robustly established in one lab, a formal inter-laboratory study is required to confirm reproducibility.[14] This is not merely about sending a protocol; it's a collaborative validation process.[15][16]

Inter_Lab_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Develop & Optimize Detailed SOP B Define Acceptance Criteria (e.g., EC50 fold-difference < 3) A->B C Share Reagents (Cell Bank, Compound Lot) B->C D Conduct Joint Training C->D E Lab A Executes Assay (n=3 independent runs) D->E F CRO Executes Assay (n=3 independent runs) D->F G Blinded Sample Exchange (QC Samples) E->G F->G H Centralized Data Analysis G->H I Statistical Comparison (Z-score, Bland-Altman) H->I J Assess Against Acceptance Criteria I->J K Final Reproducibility Report J->K

Caption: Logical workflow for a structured inter-laboratory reproducibility study.
Key Steps for a Successful Inter-Lab Study:
  • Standardize Everything:

    • Protocol: Share an extremely detailed Standard Operating Procedure (SOP) that specifies not just steps, but instrument models, software versions, and specific catalog numbers for all reagents and plates.

    • Reagents: The originating lab should share aliquots of the exact same master cell bank, the same lot of Compound-THP, and the same lot of any critical reagents like FBS.

    • Training: Conduct a joint training session, either in-person or via video conference, where scientists from both labs walk through the protocol together to identify any subtle differences in technique (e.g., "how gently do you pipette?").[16]

  • Define Acceptance Criteria in Advance: Before any experiments are run, both parties must agree on the definition of "reproducible." This is crucial for an objective outcome.[17]

    • Potency (EC50): The geometric mean EC50 values from each lab should be within a 3-fold difference.

    • Assay Window (Z-factor): The Z-factor, a measure of assay quality, should be consistently > 0.5 in both labs.

    • Precision: The coefficient of variation (%CV) for QC samples should be < 20%.

  • Execute and Analyze:

    • Each lab should run the assay independently at least three times.

    • A set of blinded Quality Control (QC) samples (e.g., high, mid, and low concentrations of Compound-THP) prepared by a third party or the originating lab should be run by both sites to assess accuracy.[18]

    • All raw data should be sent to a central analyst (or analyzed by both labs using an identical, pre-defined template) to eliminate variability in data processing.[12]

    • Statistical methods, such as regression analysis and analysis of variance, can formally test for significant differences between labs.[19]

Hypothetical Data Comparison

The table below illustrates a potential outcome of a successful inter-laboratory study, demonstrating tight correlation between the internal lab and the CRO.

LaboratoryRun IDCompound-THP EC50 (nM)Z-FactorQC Mid-Sample Calculated Conc. (nM)
Internal Lab 11250.7895
21400.81110
31100.75102
Internal Stats Mean 125 0.78 102.3
%CV 12.0% 3.8% 7.4%
CRO 11550.72115
21300.7998
31650.74120
CRO Stats Mean 150 0.75 111.0
%CV 12.1% 4.8% 10.2%
Inter-Lab Fold Diff. 1.2-fold

In this hypothetical result, the EC50 values are well within the pre-defined 3-fold acceptance criterion, and all other metrics show strong concordance, indicating that the assay method is highly reproducible across the two labs.

Conclusion

Ensuring the reproducibility of biological assay results is not a passive hope but an active process of meticulous planning, control, and validation. For a molecule like 4-Isobutyltetrahydro-2H-pyran-4-amine, or any novel drug candidate, the integrity of its biological data is paramount. By focusing on the causality of experimental variables, implementing robust, self-validating protocols, and conducting formal, collaborative inter-laboratory studies, research organizations can build a foundation of trustworthy, comparable data. This rigorous approach minimizes risk, accelerates drug development timelines, and ultimately upholds the standards of scientific integrity.

References
  • Fleming, L. T., & Weaver, C. D. (2018). Statistical Analysis of Interlaboratory Studies. ASSAY and Drug Development Technologies.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. Available at: [Link]

  • Betta, M., & Lazzaro, A. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Available at: [Link]

  • Wang, Y., & Liu, Y. (2014). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Affairs. Available at: [Link]

  • Heydorn, K. (1998). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. Accreditation and Quality Assurance. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. Available at: [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • Jönsson, U. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

  • Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Rösslein, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • Simpson, M. (2017). Investigating the reproducibility of in vitro cell biology assays using mathematical models. Queensland University of Technology. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. BioTechniques. Available at: [Link]

  • van der Stappen, J., et al. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Available at: [Link]

  • ECA Academy. (2024). Revision of USP Chapter <1033> on Validation of Biological Assays published. ECA Academy. Available at: [Link]

  • Große-Brinkhaus, C., et al. (2022). Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability of participants. ResearchGate. Available at: [Link]

  • McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. National Cancer Institute. Available at: [Link]

  • Gil, E. M., et al. (2016). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Mamedova, A. A., et al. (2023). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available at: [Link]

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  • Inoue, K., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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  • The Innovative Vector Control Consortium (IVCC). (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal. Available at: [Link]

  • Lee, K. H., et al. (2013). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Isobutyltetrahydro-2H-pyran-4-amine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Isobutyltetrahydro-2H-pyran-4-amine. Designed for researchers, scientists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Isobutyltetrahydro-2H-pyran-4-amine. Designed for researchers, scientists, and drug development professionals, this document emphasizes not only procedural accuracy but also the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in the laboratory. The procedures outlined are grounded in established safety protocols and regulatory standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Essential Safety Profile

4-Isobutyltetrahydro-2H-pyran-4-amine, like many substituted amine compounds, presents a distinct hazard profile that necessitates careful handling. The primary risks are associated with its corrosive nature. Amines are alkaline and can cause severe skin burns and serious eye damage upon contact.[1] Understanding these hazards is the first step in implementing effective safety and disposal protocols.

All laboratory personnel must consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of 4-Isobutyltetrahydro-2H-pyran-4-amine in use. The SDS contains critical information on hazards, handling, storage, and emergency procedures.[2]

Table 1: Anticipated Hazard Profile for 4-Isobutyltetrahydro-2H-pyran-4-amine

Hazard Class GHS Category Description Primary Precaution
Skin Corrosion/Irritation Category 1B / 2 Causes severe skin burns and irritation upon contact.[1][3] Avoid all skin contact; wear appropriate chemical-resistant gloves.
Serious Eye Damage Category 1 Causes serious, potentially irreversible eye damage.[1][3] Wear safety goggles and a face shield for maximum protection.
Acute Oral Toxicity Category 4 (Anticipated) May be harmful if swallowed.[3] Do not ingest; wash hands thoroughly after handling.

| Flammability | Category 3 / 4 (Possible) | May be a combustible or flammable liquid.[3][4] | Keep away from heat, sparks, open flames, and other ignition sources. |

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a stringent protocol involving both engineering controls and personal protective equipment is required. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that employers implement control measures to reduce employee exposure to hazardous chemicals.[5][6]

  • Engineering Control: All handling and preparation of 4-Isobutyltetrahydro-2H-pyran-4-amine for disposal must be conducted within a certified chemical fume hood. This minimizes the inhalation of any vapors and provides a contained space in case of an accidental spill.

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes, which can cause severe eye damage.[1]

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Use chemical-resistant gloves (e.g., nitrile or neoprene) suitable for handling corrosive amines. Always inspect gloves for tears or degradation before use and remove them without touching the outer surface.

  • Footwear: Solid, closed-toe shoes are required in the laboratory at all times.

Prohibited Disposal Methods: A Zero-Tolerance Policy

Improper disposal of chemical waste poses a significant threat to both the environment and public health. Consequently, certain disposal methods are strictly forbidden by law and institutional policy.

  • Sink/Drain Disposal: DO NOT pour 4-Isobutyltetrahydro-2H-pyran-4-amine down the drain.[7][8] As a corrosive and potentially toxic substance, it can damage plumbing infrastructure and interfere with wastewater treatment processes. This action is a direct violation of regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[9]

  • Solid Waste (Trash) Disposal: DO NOT dispose of this chemical, or its empty containers that are not properly decontaminated, in the regular solid waste stream.[8] This can lead to accidental exposure for custodial staff and environmental contamination.

Standard Operating Procedure (SOP) for Waste Collection and Disposal

The proper disposal of 4-Isobutyltetrahydro-2H-pyran-4-amine is achieved through its collection as regulated hazardous waste. This process must be systematic and meticulously documented.

Step 1: Waste Segregation

  • Rationale: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[10] Amines are basic and will react exothermically with acids.

  • Procedure:

    • Designate a specific, compatible waste container solely for 4-Isobutyltetrahydro-2H-pyran-4-amine and other compatible amine-based waste.

    • Never mix this waste with acids, strong oxidizing agents, or chlorinated solvents.[1]

Step 2: Container Selection

  • Rationale: The waste container must be robust and chemically resistant to the waste it holds to prevent leaks and spills.

  • Procedure:

    • Select a container made of high-density polyethylene (HDPE) or another material confirmed to be compatible with corrosive amines.[7]

    • Ensure the container has a secure, leak-proof screw-on cap. Parafilm and stoppers are not acceptable for sealing hazardous waste.[7]

    • The container must be clean and in good condition.

Step 3: Hazardous Waste Labeling

  • Rationale: Accurate labeling is a critical requirement of the EPA and OSHA's Hazard Communication Standard. It ensures safe handling and proper disposal by EHS personnel.

  • Procedure:

    • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[9]

    • Fill out the tag completely and legibly before adding any waste to the container.

    • Include the following information:

      • The full, unabbreviated chemical name: "Waste 4-Isobutyltetrahydro-2H-pyran-4-amine".[9][10]

      • All components of a mixture, if applicable.

      • The date waste was first added (the "accumulation start date").

      • The specific hazards (e.g., "Corrosive," "Flammable").

      • The principal investigator's name, lab room number, and contact information.

Step 4: Waste Accumulation and Storage

  • Rationale: Safe storage within the lab, known as a Satellite Accumulation Area (SAA), minimizes the risk of spills and exposure while awaiting pickup.

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when actively adding waste.[10]

    • Store the container in a designated SAA, which must be at or near the point of generation.

    • The container must be placed within a larger, chemically compatible secondary containment bin to contain any potential leaks.[7]

    • Do not fill the container beyond 80% capacity to allow for vapor expansion.[7]

    • Store away from heat sources, direct sunlight, and incompatible materials.

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), as mandated by the EPA.

  • Procedure:

    • Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS department.

    • Follow your institution's specific procedures for scheduling a pickup. Do not allow hazardous waste to accumulate in the lab for more than nine months.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Isobutyltetrahydro-2H-pyran-4-amine waste.

G start Waste Generated: 4-Isobutyltetrahydro-2H-pyran-4-amine select_container Step 1: Select a Compatible Waste Container (e.g., HDPE) start->select_container label_container Step 2: Affix and Complete Hazardous Waste Label select_container->label_container add_waste Step 3: Add Waste to Container (in Fume Hood, with PPE) label_container->add_waste seal_store Step 4: Securely Cap and Store in Secondary Containment add_waste->seal_store check_full Is Container Full (or Ready for Disposal)? seal_store->check_full request_pickup Step 5: Schedule Pickup with EHS/Waste Management check_full->request_pickup  Yes continue_collection Continue Safe Accumulation check_full->continue_collection  No end_node Waste Removed for Proper Disposal request_pickup->end_node continue_collection->add_waste

Caption: Disposal workflow for 4-Isobutyltetrahydro-2H-pyran-4-amine.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the contaminated material into a designated hazardous waste container.

    • Label the container as "Spill Debris with 4-Isobutyltetrahydro-2H-pyran-4-amine" and dispose of it through EHS.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Activate the nearest fire alarm and call your institution's emergency number and EHS department.

    • Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

  • Title: Laboratory Safety OSHA Lab Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Hazardous Waste Accumulation and Treatment Source: California Department of Toxic Substances Control URL: [Link]

  • Title: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: How to Dispose of Chemical Waste Source: Case Western Reserve University Environmental Health and Safety URL: [Link]

  • Title: Chemical Waste Source: University of Southern California Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste & Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]

  • Title: The Laboratory Standard Source: Vanderbilt University Medical Center Office of Clinical and Research Safety URL: [Link]

  • Title: How to Manage Chemical Waste Disposal in Academic Labs Source: Justrite URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: Triumvirate Environmental URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Waste, Chemical, and Cleanup Enforcement Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: FACT SHEET: Hazardous Waste Disposal Source: Tulane University Office of Environmental Health and Safety (OEHS) URL: [Link]

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